N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound, known for its distinctive chemical structure that integrates elements of isoquinoline and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide generally involves multi-step organic reactions. The common approach includes the formation of the 3,4-dihydroisoquinoline intermediate, followed by its reaction with a thiophene derivative, and final sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts play crucial roles in determining the efficiency and yield of the product.
Industrial Production Methods
For industrial-scale production, processes need to be optimized for cost-effectiveness and scalability. Typically, the use of automated synthesizers and continuous flow reactors can enhance the production rate and consistency. Purification steps, including recrystallization or chromatography, are essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Under certain conditions, the nitro groups within the molecule can be reduced to amines.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like potassium permanganate or hydrogen peroxide are often used in oxidation reactions, whereas palladium on carbon (Pd/C) can facilitate hydrogenation for reduction reactions. Substitution reactions typically involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products from these reactions vary depending on the reaction type. Oxidation generally yields sulfoxides and sulfones, while reduction yields various amine derivatives. Substitution reactions can introduce different functional groups into the aromatic rings.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe or inhibitor in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding to these targets can modulate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can be compared with other compounds that share structural similarities, such as:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-benzenesulfonamide
There you go! This should give you a solid foundation in understanding this fascinating compound.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-17-8-10-20(11-9-17)28(25,26)23-15-21(22-7-4-14-27-22)24-13-12-18-5-2-3-6-19(18)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJTQYZXXYTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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